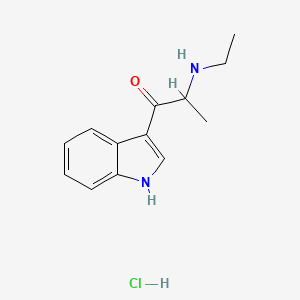
5-((Azetidin-3-yloxy)methyl)-1,3-diethyl-1h-pyrazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-((Azetidin-3-yloxy)methyl)-1,3-diethyl-1h-pyrazole is a heterocyclic compound that features both azetidine and pyrazole rings
Métodos De Preparación
The synthesis of 5-((Azetidin-3-yloxy)methyl)-1,3-diethyl-1h-pyrazole typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of azetidine and pyrazole derivatives.
Reaction Conditions: The azetidine derivative is reacted with a pyrazole derivative under specific conditions to form the desired compound. Common reagents used in this process include bases like sodium hydride and solvents such as dimethylformamide.
Industrial Production: Industrial production methods may involve optimization of reaction conditions to increase yield and purity. This can include the use of catalysts and advanced purification techniques.
Análisis De Reacciones Químicas
5-((Azetidin-3-yloxy)methyl)-1,3-diethyl-1h-pyrazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups. Common reagents for these reactions include halogens and nucleophiles.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution can introduce various functional groups.
Aplicaciones Científicas De Investigación
5-((Azetidin-3-yloxy)methyl)-1,3-diethyl-1h-pyrazole has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent. Its ability to interact with biological targets makes it a candidate for drug development.
Industry: The compound is used in the development of new materials with specific properties, such as polymers and coatings.
Mecanismo De Acción
The mechanism of action of 5-((Azetidin-3-yloxy)methyl)-1,3-diethyl-1h-pyrazole involves its interaction with molecular targets in biological systems. The compound can bind to specific enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or activation of signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparación Con Compuestos Similares
5-((Azetidin-3-yloxy)methyl)-1,3-diethyl-1h-pyrazole can be compared with other similar compounds, such as:
5-Azetidin-3-yl-3-methyl-1,2,4-oxadiazole hydrochloride: This compound also contains an azetidine ring but differs in its overall structure and properties.
4-(Azetidin-3-yloxy)-5-methyl-1,2-oxazole: Another compound with an azetidine ring, but with different chemical and biological properties.
5-[(Azetidin-3-yloxy)methyl]-3-cyclopropyl-1,2,4-oxadiazole: This compound shares the azetidine moiety but has a different core structure.
The uniqueness of this compound lies in its specific combination of azetidine and pyrazole rings, which imparts distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C11H19N3O |
|---|---|
Peso molecular |
209.29 g/mol |
Nombre IUPAC |
5-(azetidin-3-yloxymethyl)-1,3-diethylpyrazole |
InChI |
InChI=1S/C11H19N3O/c1-3-9-5-10(14(4-2)13-9)8-15-11-6-12-7-11/h5,11-12H,3-4,6-8H2,1-2H3 |
Clave InChI |
IQRDOKGFGPSLGO-UHFFFAOYSA-N |
SMILES canónico |
CCC1=NN(C(=C1)COC2CNC2)CC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![7-Bromo-9-fluoro-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine](/img/structure/B15302722.png)


![benzyl N-[2-(4-ethenylphenyl)ethyl]carbamate](/img/structure/B15302738.png)
![tert-butyl (1R,3R,4S,5S)-5-amino-3-methyl-2-azabicyclo[2.1.1]hexane-2-carboxylate](/img/structure/B15302740.png)
![rac-tert-butyl (3aR,6aS)-3a-formyl-hexahydro-2H-furo[2,3-c]pyrrole-5-carboxylate](/img/structure/B15302742.png)




![5-(Bromomethyl)-1,1-difluoro-5-methylspiro[2.3]hexane](/img/structure/B15302769.png)
